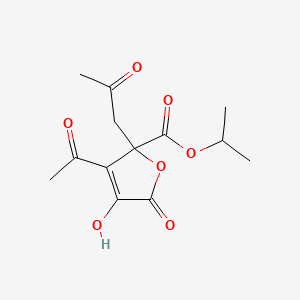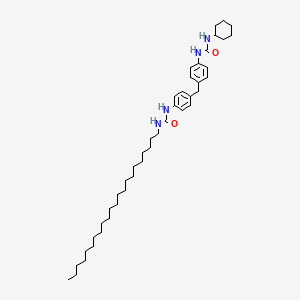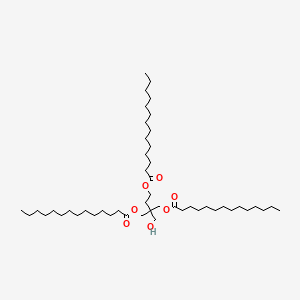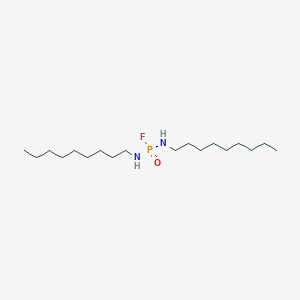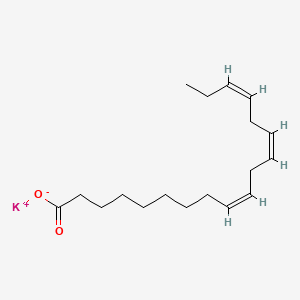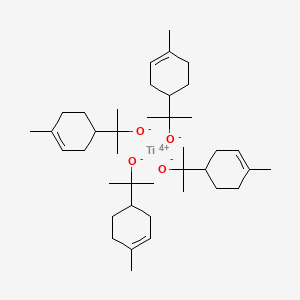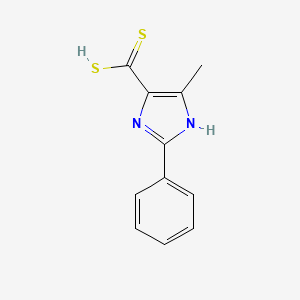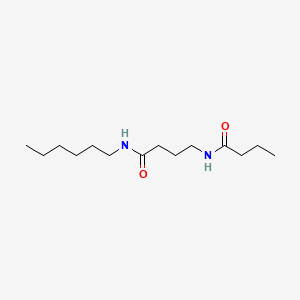
Butanamide, N-hexyl-4-((1-oxobutyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- is an organic compound with the molecular formula C14H28N2O2. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is also known by its alternative name, N-Hexylbutyramide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-hexyl-4-((1-oxobutyl)amino)- typically involves the reaction of hexylamine with butyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at the amide nitrogen or the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: N-substituted amides and esters.
Scientific Research Applications
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Butanamide, N-hexyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Butyramide, N-hexyl-: Similar structure but lacks the oxobutyl group.
N-Hexylbutyramide: Another name for Butanamide, N-hexyl-4-((1-oxobutyl)amino)-.
N-Butyl-4-((1-oxobutyl)amino)-butanamide: Similar structure with a butyl group instead of a hexyl group.
Uniqueness
Butanamide, N-hexyl-4-((1-oxobutyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82023-90-3 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
4-(butanoylamino)-N-hexylbutanamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-6-7-11-15-14(18)10-8-12-16-13(17)9-4-2/h3-12H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
VNYLNAWOYNBHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCCNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



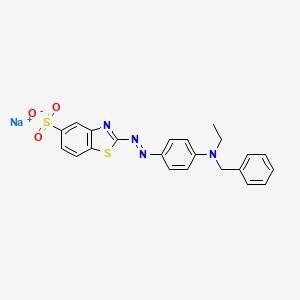
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

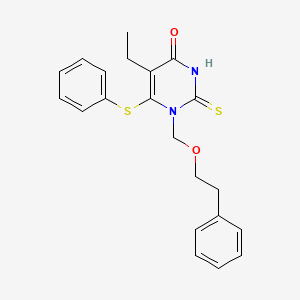

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
